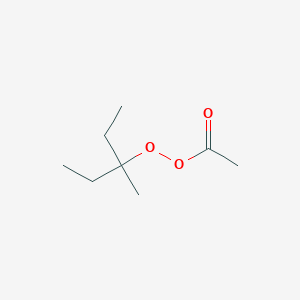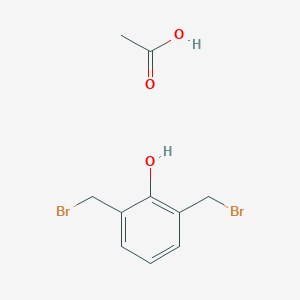
Acetic acid;2,6-bis(bromomethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,6-bis(bromomethyl)phenol is a chemical compound with the molecular formula C10H12Br2O3 It is known for its unique structure, which includes a phenol group substituted with two bromomethyl groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-bis(bromomethyl)phenol typically involves the bromination of 2,6-dimethylphenol followed by esterification with acetic acid. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,6-bis(bromomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromomethyl groups can be reduced to methyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,6-dimethylphenol and related compounds.
Substitution: Phenol derivatives with various substituents replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Acetic acid;2,6-bis(bromomethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2,6-bis(bromomethyl)phenol involves its reactivity towards various chemical reagents. The bromomethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The phenol group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Lacks the bromomethyl groups, making it less reactive in certain types of chemical reactions.
2,6-Dibromophenol: Contains bromine atoms directly attached to the aromatic ring, leading to different reactivity patterns.
Phenol: The simplest form of phenolic compounds, with no additional substituents.
Uniqueness
Acetic acid;2,6-bis(bromomethyl)phenol is unique due to the presence of both bromomethyl groups and an acetic acid moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
60041-69-2 |
|---|---|
Fórmula molecular |
C10H12Br2O3 |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
acetic acid;2,6-bis(bromomethyl)phenol |
InChI |
InChI=1S/C8H8Br2O.C2H4O2/c9-4-6-2-1-3-7(5-10)8(6)11;1-2(3)4/h1-3,11H,4-5H2;1H3,(H,3,4) |
Clave InChI |
MZGNVACJECJXHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=C(C(=C1)CBr)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)



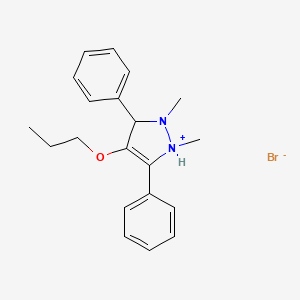
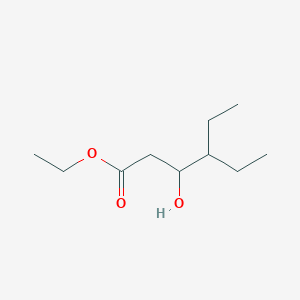
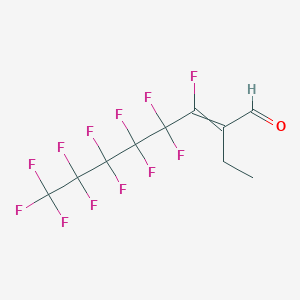
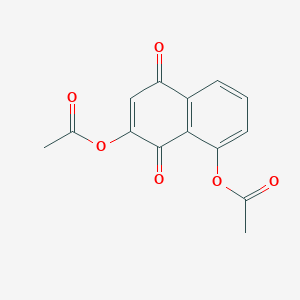
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
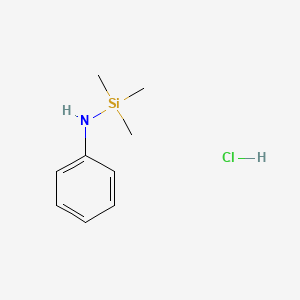


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
